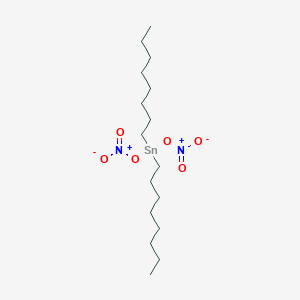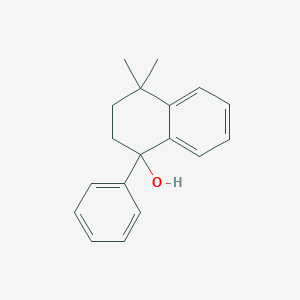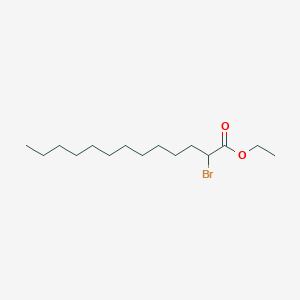
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound. Its unique structure, featuring multiple fluorine atoms, makes it an interesting subject for various scientific studies and industrial applications. The presence of both chlorine and fluorine atoms in the cyclopropane ring contributes to its distinct chemical properties.
准备方法
The synthesis of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents under controlled conditions. Industrial production may utilize continuous flow reactors to ensure consistent quality and yield. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product.
化学反应分析
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions.
科学研究应用
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance binding affinity to specific enzymes or receptors. The compound may also influence cellular pathways by altering membrane fluidity or affecting ion channels.
相似化合物的比较
Similar compounds include:
1-Chloro-2-(difluoromethoxy)ethane: Shares the difluoromethoxy group but differs in the overall structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another fluorinated compound with different applications.
1-Chloro-2-(difluoromethoxy)-1,1,2-trifluoroethane: Similar in having multiple fluorine atoms but varies in the arrangement and number of fluorine atoms.
The uniqueness of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane lies in its specific arrangement of chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
58707-62-3 |
|---|---|
分子式 |
C4HClF6O |
分子量 |
214.49 g/mol |
IUPAC 名称 |
1-chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HClF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
InChI 键 |
USUFOWBQLOROAG-UHFFFAOYSA-N |
规范 SMILES |
C(OC1(C(C1(F)Cl)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)





![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
